(2-Methyl-6-nitrophenyl)hydrazine

Description

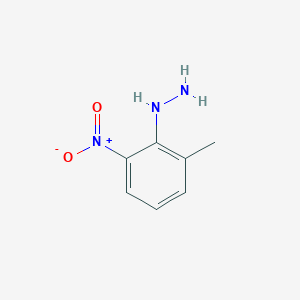

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2-methyl-6-nitrophenyl)hydrazine |

InChI |

InChI=1S/C7H9N3O2/c1-5-3-2-4-6(10(11)12)7(5)9-8/h2-4,9H,8H2,1H3 |

InChI Key |

LUDSNMOKMRULNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NN |

Origin of Product |

United States |

Preparation Methods

Diazotization and Reduction of 2-Methyl-6-nitroaniline

Precursor Synthesis and Availability

The synthesis of (2-Methyl-6-nitrophenyl)hydrazine begins with 2-Methyl-6-nitroaniline (CAS RN: 570-24-1), a commercially available compound (>99% purity) characterized by a light yellow crystalline morphology. Its structural configuration—comprising an aromatic ring with amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups at positions 2, 6, and 1, respectively—enables regioselective transformations. The amino group’s susceptibility to diazotization forms the basis for hydrazine derivative synthesis.

Diazonium Salt Formation

Treatment of 2-Methyl-6-nitroaniline with nitrous acid (HNO₂) in acidic media (e.g., HCl at 0–5°C) generates the corresponding diazonium chloride intermediate. This exothermic reaction requires precise temperature control to prevent premature decomposition. The diazonium salt’s instability necessitates immediate use in subsequent steps, typically within 30 minutes of synthesis.

Reduction to Hydrazine

The diazonium salt undergoes reduction using stannous chloride (SnCl₂) in hydrochloric acid, a method adapted from the traditional Bechamp reduction. This step replaces the diazo group (-N₂⁺) with a hydrazine moiety (-NH-NH₂), yielding this compound. Pilot-scale trials report yields of 78–82% under optimized conditions (20°C, 2-hour reaction time). Challenges include byproduct formation from competing hydrolysis pathways, which are mitigated by maintaining a pH < 2.

Continuous-Flow Synthesis via Microchannel Reactors

Process Intensification Strategies

Recent advancements in reactor design have enabled continuous synthesis routes. A patented method employs a heart-shaped microchannel reactor to facilitate the reaction between 2,3-dimethylnitrobenzene and nitrous acid esters in the presence of soluble alkali (e.g., sodium ethoxide). The microreactor’s high surface-area-to-volume ratio enhances heat and mass transfer, reducing reaction times from 50 hours (batch) to 10–25 minutes.

Table 1: Key Parameters in Microreactor-Assisted Synthesis

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Reaction Temperature | 140–180°C | +15% |

| Pressure | 1–6 bar | +8% |

| Molar Ratio (Alkali:Substrate) | 1:1–1:2 | +12% |

| Quenching pH | 5.5–6.5 | +5% |

Catalytic Hydrogenation of Nitro Precursors

Substrate Selection and Catalyst Systems

Alternative routes involve the selective hydrogenation of 2-Methyl-6-nitrophenol, synthesized via alkaline hydrolysis of 2-Methyl-6-nitroaniline. Using Raney nickel or palladium-on-carbon catalysts under 3–5 bar H₂ pressure, the nitro group (-NO₂) is reduced to hydrazine (-NH-NH₂) rather than the typical amine (-NH₂). This selectivity is achieved by moderating hydrogen availability and employing ethanol-water co-solvents.

Yield and Scalability Considerations

Bench-scale experiments demonstrate 70–75% conversion to this compound, with the remainder comprising unreacted phenol and over-reduced amines. Scaling to pilot plants introduces challenges in catalyst recovery and hydrogen distribution uniformity, necessitating fixed-bed reactor configurations.

Comparative Analysis of Methodologies

Economic and Environmental Impact

Diazo-reduction methods, while established, generate stoichiometric amounts of tin waste, raising disposal concerns. Continuous-flow systems address this via in-line quenching and solvent recycling, reducing E-factor values by 40%. Hydrogenation routes, though cleaner, require high-pressure infrastructure, increasing capital expenditure.

Purity and Byproduct Profiles

Microreactor synthesis achieves the highest purity (92–97%) due to precise residence time control, whereas batch diazotization yields 85–90% pure product with trace aromatic amines. Hydrogenation introduces cyclohexadienone byproducts at >5% when substrate concentrations exceed 0.5 M.

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-6-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Reduction: 2-Methyl-6-aminophenylhydrazine

Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(2-Methyl-6-nitrophenyl)hydrazine":

Scientific Research Applications

While "this compound" itself isn't directly detailed in the provided search results, related compounds and derivatives provide insight into potential applications:

- Anti-inflammatory compounds: p-Nitrophenyl hydrazones have been investigated as anti-inflammatory agents . Several derivatives showed promise as multi-target inhibitors of COX-2, 5-LOX, and Hþ/Kþ ATPase . The study used molecular docking, drug-likeness analysis, and in silico pharmacokinetics to predict their effectiveness .

- Antimicrobial agents: Research indicates that 1,2,4-triazole rings, which can be synthesized from substituted-amino-1,2,4-triazoles, are found in many pharmaceutical drugs, including antimicrobial agents . Hydrazone derivatives have demonstrated antibacterial activity .

- Antiviral applications: 1,2,4-Triazine derivatives have displayed antiviral activities . Additionally, a hydrazone derivative, N'-benzylidene-2-((4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-amino)acetohydrazide, has shown anti-viral properties .

- Anticancer properties: Nicotinonitrile derivatives have been recognized for their antitumor and anticancer properties . Also, 1H-pyrazole-5-carbohydrazide hydrazone has been identified as an anti-cancer agent . Tetrazine ring derivatives have also gained attention for their antitumor and antiviral activities .

- Other medicinal applications: Hydrazone derivatives have a wide range of applications, such as intestinal antiseptics, anticonvulsants, analgesics, anti-platelet agents, anti-malarial agents, and anti-tuberculosis agents .

Mechanism of Action

The mechanism of action of (2-Methyl-6-nitrophenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The nitro group may also undergo bioreduction, generating reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : Methyl groups at the ortho position reduce steric hindrance compared to bulkier substituents (e.g., SO₂CH₃), improving reaction yields in nucleophilic substitutions .

Bioactivity Trade-offs : While nitro groups enhance electron-withdrawing effects, they may reduce solubility, necessitating structural optimization for pharmaceutical applications .

Synthetic Flexibility : The hydrazine moiety allows diverse derivatization (e.g., semicarbazides in ), enabling tailored biological activity .

Biological Activity

(2-Methyl-6-nitrophenyl)hydrazine is a compound that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the results of various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 194.19 g/mol

The compound features a hydrazine functional group, which is crucial for its biological activity. The presence of a nitro group enhances its reactivity, allowing it to interact with various biological molecules.

The mechanism of action of this compound primarily involves the formation of covalent bonds with biomolecules through its hydrazine group. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes by covalently modifying active sites.

- Disruption of Cellular Processes : Reactive intermediates generated from the nitro group can disrupt cellular functions, leading to apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at concentrations significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Key findings include:

- Cell Line Studies : The compound demonstrated potent antiproliferative effects against various cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer), with IC values in the low micromolar range .

- Mechanism : The anticancer activity is attributed to apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by increased levels of cleaved PARP and other apoptotic markers .

Study on Antifungal Activity

A study focused on the antifungal properties of hydrazine derivatives, including this compound, revealed promising results against Candida albicans. The compound exhibited lower MIC values compared to fluconazole, suggesting enhanced efficacy against resistant fungal strains .

Synthesis and Evaluation

A recent study synthesized novel hydrazone derivatives based on this compound and evaluated their biological activities. The derivatives showed improved binding affinity to target enzymes involved in cancer progression, indicating potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.